Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include an amino group, a chloro substituent, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate typically involves the reaction of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted pyrazoles.
Scientific Research Applications
Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-4-chloro-1-methyl-pyrazole-3-carboxylate
- Ethyl 5-amino-4-chloro-1-ethyl-pyrazole-3-carboxylate
- Ethyl 5-amino-4-chloro-1-butyl-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. The presence of the chloro group also adds to its versatility in undergoing various substitution reactions.
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 5-amino-4-chloro-1-propylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14ClN3O2/c1-3-5-13-8(11)6(10)7(12-13)9(14)15-4-2/h3-5,11H2,1-2H3 |
InChI Key |
AZZBCLRGAHXZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=N1)C(=O)OCC)Cl)N |
Origin of Product |
United States |
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